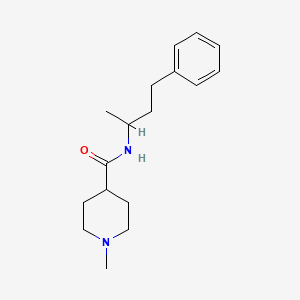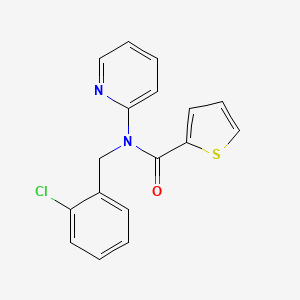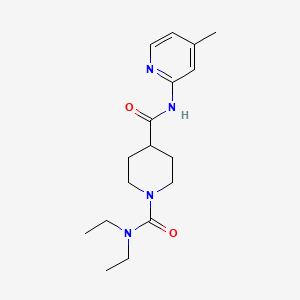
1-methyl-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
1-methyl-N-(1-methyl-3-phenylpropyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C17H26N2O and its molecular weight is 274.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 274.204513457 g/mol and the complexity rating of the compound is 291. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Ohmefentanyl and Its Stereoisomers: Chemistry and Pharmacology
This review focuses on ohmefentanyl, or β-hydroxy-3-methylfentanyl, a significant member of the 4-anilidopiperidine class of opiates. It outlines studies on the chemical and pharmacological properties of ohmefentanyl stereoisomers, emphasizing their unique activities and potential as molecular probes for investigating opioid receptor-mediated phenomena. The variations in biological properties among these stereoisomers indicate different profiles for ligand-receptor interaction, offering insights into binding affinities, potencies, efficacies, and intrinsic efficacies. This detailed analysis could elucidate the molecular basis of opioid receptor parameters and aid in developing refined pharmacophores (Brine et al., 1997).
Chemical Inhibitors of Cytochrome P450 Isoforms in Human Liver Microsomes
This research evaluates the potency and selectivity of chemical inhibitors for major human hepatic Cytochrome P450 (CYP) isoforms, crucial for predicting metabolism-based drug-drug interactions (DDIs). The study's findings are significant for understanding how various CYP isoforms contribute to drug metabolism and the potential of chemical inhibitors in modulating these effects. This knowledge is essential for drug development and safety assessment, highlighting the critical role of CYP enzymes in pharmaceutical research (Khojasteh et al., 2011).
Stereochemistry of Phenylpiracetam and Its Methyl Derivative
This review summarizes research on the stereochemistry of phenylpiracetam and its methyl derivative, focusing on their pharmacological advantages and the direct relationship between stereochemistry and biological properties. The findings support the significance of selecting the most effective stereoisomer for therapeutic purposes and the necessity of drug substance purification to enhance efficacy. This study underscores the importance of stereochemistry in drug design and development for improving cognitive functions and treating neurological conditions (Veinberg et al., 2015).
Synthesis and Evaluation of Ligands for D2-like Receptors
Research on arylcycloalkylamines, including phenyl piperidines and piperazines, explores their roles as pharmacophoric groups in antipsychotic agents. This study investigates how arylalkyl substituents affect the potency and selectivity of binding affinity at D2-like receptors, contributing to the understanding of molecular structures responsible for selectivity and potency in psychotropic medication development (Sikazwe et al., 2009).
Eigenschaften
IUPAC Name |
1-methyl-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-14(8-9-15-6-4-3-5-7-15)18-17(20)16-10-12-19(2)13-11-16/h3-7,14,16H,8-13H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNHLKFAZSYKJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(aminocarbonyl)phenyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4517877.png)
![3-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio]-2,4-pentanedione](/img/structure/B4517882.png)

![N-(1-benzyl-4-piperidinyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4517898.png)
![6-(2-fluoro-4-methoxyphenyl)-2-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-3(2H)-pyridazinone](/img/structure/B4517910.png)

![N-(4-fluorobenzyl)-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4517921.png)
![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}isonicotinamide](/img/structure/B4517925.png)

![N,2-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-benzimidazole-5-carboxamide](/img/structure/B4517935.png)
![4-methoxy-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-1H-indole-2-carboxamide](/img/structure/B4517938.png)
![N-[3-(4-methoxy-1H-indol-1-yl)propanoyl]glycine](/img/structure/B4517950.png)
![N-(3-acetylphenyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4517956.png)
![1-ethyl-3-[(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-7-methyl-1,8-naphthyridin-4(1H)-one](/img/structure/B4517969.png)
